Ethyl 6-(furan-3-yl)-2-methylpyrimidine-4-carboxylate

Medicinal Chemistry Kinase Inhibitor Design Fragment-Based Drug Discovery

Ethyl 6-(furan-3-yl)-2-methylpyrimidine-4-carboxylate (CAS 2098007-48-6) is a premium heteroaromatic ester building block optimized for fragment-based lead discovery (MW 232.23, clogP 1.9, TPSA 65.2 Ų). Its furan-3-yl attachment topology offers a distinct pharmacophoric geometry versus the common furan-2-yl regioisomer, enabling novel IP positions in kinase (Aurora A, EGFR) and epigenetic (PRMT4/6) programs. The ethyl ester serves as a versatile synthetic handle for amidation, hydrolysis, or transesterification. Choose this compound for differentiated SAR exploration, cassette DMPK studies, or methodology development requiring precise heterocyclic reactivity. Available at research-grade purity (≥95%) with competitive pricing and reliable global logistics.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 2098007-48-6
Cat. No. B1491528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(furan-3-yl)-2-methylpyrimidine-4-carboxylate
CAS2098007-48-6
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=NC(=C1)C2=COC=C2)C
InChIInChI=1S/C12H12N2O3/c1-3-17-12(15)11-6-10(13-8(2)14-11)9-4-5-16-7-9/h4-7H,3H2,1-2H3
InChIKeyXXMGUUYTZIZQFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(furan-3-yl)-2-methylpyrimidine-4-carboxylate (CAS 2098007-48-6): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


Ethyl 6-(furan-3-yl)-2-methylpyrimidine-4-carboxylate (CAS 2098007-48-6) is a heteroaromatic ester building block featuring a 2-methylpyrimidine core substituted at the 6-position with a furan-3-yl ring and esterified as the ethyl ester at the 4-position [1]. Its molecular formula is C₁₂H₁₂N₂O₃ with a molecular weight of 232.23 g/mol [1]. Computed descriptors include XLogP3-AA = 1.9, a topological polar surface area (TPSA) of 65.2 Ų, zero hydrogen bond donors, five hydrogen bond acceptors, and four rotatable bonds [1]. These properties position the compound within a favorable range for fragment-based library design (MW < 300 Da, clogP < 3, TPSA < 140 Ų) [1]. The compound is commercially available from multiple vendors at research-grade purity (typically 95%) .

Why Ethyl 6-(furan-3-yl)-2-methylpyrimidine-4-carboxylate Cannot Be Interchanged with Its Closest Analogs Without Consequence


Although a cluster of structurally adjacent analogs exists—including the furan-2-yl regioisomer (CAS 2098007-53-3), the methyl ester homologue (CAS 2098142-46-0), and the furan-free parent scaffold (ethyl 2-methylpyrimidine-4-carboxylate)—these compounds are not functionally interchangeable. The furan‑3‑yl versus furan‑2‑yl attachment topology alters the spatial orientation of the heterocyclic oxygen lone pair, which influences hydrogen‑bonding geometry and π‑stacking interactions in target binding pockets [1]. The choice between ethyl and methyl ester governs the hydrolytic stability and the steric bulk at the 4‑position, which can affect both pharmacokinetic and reactivity profiles [2]. Furthermore, the presence of the furan ring distinguishes this compound from non‑furan pyrimidine‑4‑carboxylates, which lack the extended aromatic interactions necessary for engagement with certain kinase and epigenetic targets [3] [4]. These structural differences are not cosmetic—they can determine whether a compound is an active hit or an inactive control. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation Evidence: Ethyl 6-(furan-3-yl)-2-methylpyrimidine-4-carboxylate vs. Closest Comparators


Furan-3-yl vs. Furan-2-yl Regioisomer: Physicochemical Identity and Predicted Target Recognition Divergence

The target compound (furan‑3‑yl) and its furan‑2‑yl regioisomer (CAS 2098007‑53‑3) share identical molecular formula, molecular weight (232.23 g/mol), XLogP3 (1.9), TPSA (65.2 Ų), and hydrogen bond acceptor count (5) [1] [2]. The differentiation arises not from bulk descriptors but from the regiochemistry of the furan attachment. In the furan‑2‑yl isomer, the oxygen atom is adjacent to the pyrimidine ring, enabling a contiguous conjugated system that can alter the electron density distribution across the heterocycle. In the furan‑3‑yl isomer, the oxygen is positioned away from the pyrimidine, which changes the dipole orientation and the accessible hydrogen‑bond acceptor geometry. A 2023 review of bioactive furanyl‑substituted nucleobases and their analogues indicates that furan‑3‑yl substitution imparts distinct binding geometries and biological profiles compared to furan‑2‑yl substitution in purine and pyrimidine systems [3]. In kinase drug discovery, such regioisomeric differences have been shown to affect target selectivity, as exemplified by divergent FGFR and EGFR inhibition profiles among furanopyrimidine positional isomers [4]. No direct head‑to‑head biological assay comparison between these two specific regioisomers has been published as of 2026; however, the biophysical rationale is grounded in established heterocyclic medicinal chemistry principles.

Medicinal Chemistry Kinase Inhibitor Design Fragment-Based Drug Discovery

Ethyl Ester vs. Methyl Ester Homologue: Quantitative Physicochemical Differences Relevant to Permeability and Hydrolytic Stability

The ethyl ester (target compound) and its methyl ester homologue (CAS 2098142-46-0) differ in the 4‑position ester substituent. The ethyl ester has a molecular weight of 232.23 g/mol (XLogP3 = 1.9), whereas the methyl ester has a molecular weight of 218.21 g/mol (XLogP3 = 1.5) [1] [2]. The ΔXLogP3 of +0.4 log units for the ethyl ester translates to an approximately 2.5‑fold increase in predicted lipid bilayer partitioning (calculated as 10^0.4) compared to the methyl ester [1] [2]. In a hepatocellular carcinoma cell study of analogous pyrimidine ester prodrugs, the ethyl ester exhibited a 3.2‑fold longer plasma half‑life (t₁/₂ = 42 min vs. 13 min) and a 1.8‑fold higher Cₘₐₓ compared to the corresponding methyl ester when administered orally to rats, attributed to differential rates of esterase‑mediated hydrolysis [3]. While these specific pharmacokinetic data are derived from a structurally related but distinct pyrimidine scaffold (not the exact target compound), the structure‑property relationship linking longer alkyl ester chains to slower enzymatic hydrolysis is well established in medicinal chemistry and can be reasonably extrapolated [3].

ADME/Tox Fragment-Based Drug Discovery Prodrug Design

Furan-Containing vs. Furan-Free 2-Methylpyrimidine-4-carboxylates: Enabling Engagement with Kinase and Epigenetic Targets

The incorporation of a furan ring at the 6‑position of the pyrimidine‑4‑carboxylate scaffold enables π‑stacking and hydrogen‑bonding interactions that are absent in the furan‑free parent compound (ethyl 2‑methylpyrimidine‑4‑carboxylate). Furan‑containing pyrimidines have been validated as inhibitors of multiple therapeutically relevant kinases and epigenetic enzymes. A 2010 study identified a furanopyrimidine derivative as an Aurora kinase A inhibitor with an IC₅₀ of 309 nM, following a focused library screen of only 133 furanopyrimidine compounds [1]. More recently, a 2025 publication reported a series of 4‑(2‑substituted‑6‑(furan‑2‑yl)pyrimidin‑4‑yl)‑substituted phenyl derivatives with EGFR inhibition IC₅₀ values of 1.62 ± 0.15 µM (wild‑type), 0.49 ± 0.23 µM (T790M mutant), and 0.98 ± 0.02 µM (L858R/T790M/C797S triple mutant) [2]. Furan‑3‑yl‑substituted pyrimidines have also demonstrated inhibitory activity against protein arginine methyltransferases (PRMTs), with reported IC₅₀ values in the 35–47 nM range [3]. In contrast, the furan‑free ethyl 2‑methylpyrimidine‑4‑carboxylate lacks the extended aromatic system required for these interactions and is not reported to exhibit comparable potency against kinase or epigenetic targets [4]. The target compound, possessing both the furan‑3‑yl moiety and the pyrimidine‑4‑carboxylate in a single scaffold, is positioned to serve as a productive starting point for fragment growth or library synthesis in programs targeting these enzyme classes.

Kinase Inhibition Epigenetics EGFR Aurora Kinase

Furan-3-yl Pyrimidine Scaffolds in Fragment-Based Drug Discovery: Ligand Efficiency Metrics vs. Other Heterocyclic Cores

The furanopyrimidine core has been validated as a ligand‑efficient fragment for kinase drug discovery. In a high‑throughput screen of 125,000 compounds, furanopyrimidine 1 (IC₅₀ = 273 nM against Aurora kinase A) exhibited a ligand efficiency (LE) of 0.36 kcal/mol per heavy atom and a lipophilic ligand efficiency (LELP) of 10.28, metrics that compare favorably to fragment screening benchmarks (LE > 0.30 is considered attractive for fragments) [1]. Subsequent optimization of this scaffold yielded furanopyrimidine 24 with an improved IC₅₀ of 43 nM against Aurora A (LE not explicitly reported, but implied optimization trajectory preserved favorable LE) [2]. The target compound, with 17 heavy atoms and a clogP of 1.9 [3], falls within the molecular property range from which highly ligand‑efficient fragments are typically derived (heavy atom count ≤ 22, clogP ≤ 3.5). In comparison, phenyl‑substituted pyrimidine fragments of similar molecular weight often exhibit lower solubility and higher clogP, potentially compromising fragment screening suitability. The furan‑3‑yl attachment specifically provides a balanced combination of aromatic character and heteroatom hydrogen‑bonding capacity (furan oxygen serves as a hydrogen bond acceptor) without the planarity‑driven solubility penalties often associated with phenyl or naphthyl substituents [4].

Fragment-Based Drug Discovery Ligand Efficiency Kinase Inhibitor Aurora Kinase

Ethyl 6-(furan-3-yl)-2-methylpyrimidine-4-carboxylate: Evidence-Backed Research and Industrial Application Scenarios


Fragment-Based Kinase Inhibitor Discovery Programs Targeting Aurora Kinase or EGFR Families

The furanopyrimidine scaffold has demonstrated validated ligand efficiency (LE = 0.36) and kinase inhibitory activity (Aurora A IC₅₀ = 43–309 nM; EGFR IC₅₀ = 0.49–1.62 µM) [1] [2]. The target compound provides an optimal fragment-like profile (MW = 232.23 g/mol; clogP = 1.9) with the ethyl ester as a synthetic handle for amidation, hydrolysis, or transesterification during fragment growing campaigns. The furan-3-yl regiochemistry offers a distinct pharmacophoric geometry from the more commonly explored furan-2-yl series, potentially enabling novel intellectual property positions.

Epigenetic Probe Development Targeting Protein Arginine Methyltransferases (PRMTs)

Furan-3-yl-substituted pyrimidines have demonstrated nanomolar inhibitory activity against PRMT4 (IC₅₀ = 35 nM) and PRMT6 (IC₅₀ = 47 nM) [1]. The target compound's scaffold is closely related to these active chemotypes, making it a suitable starting point for structure-activity relationship (SAR) exploration in epigenetic probe and lead discovery. Its zero hydrogen bond donor count and five acceptor sites support optimization strategies that incorporate additional donor functionality without exceeding drug-likeness thresholds.

Synthetic Methodology Development for Regioselective Furan-3-yl Pyrimidine Functionalization

The furan-3-yl attachment topology presents different reactivity compared to furan-2-yl systems, particularly in electrophilic aromatic substitution and cross-coupling reactions [1]. The target compound can serve as a model substrate for developing novel C–H activation, Suzuki-Miyaura, or direct arylation methodologies at the furan 2- or 5-positions. Its moderate clogP (1.9) and TPSA (65.2 Ų) also facilitate purification by standard chromatographic methods, making it a practical substrate for academic and industrial process chemistry groups.

Pharmacokinetic Profiling of Ester Prodrug Series in Drug Metabolism Studies

The ethyl ester moiety provides a 2.5-fold higher predicted lipophilicity compared to the methyl ester homologue (ΔXLogP3 = +0.4) [1], and analogous pyrimidine ethyl esters have demonstrated 3.2-fold longer plasma half-lives in rodent models [2]. This compound is therefore useful as a reference compound in cassette dosing or cassette incubation studies comparing ester prodrug activation rates across species, supporting preclinical drug metabolism and pharmacokinetics (DMPK) investigations.

Quote Request

Request a Quote for Ethyl 6-(furan-3-yl)-2-methylpyrimidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.